

Ro60-0175 as a pharmacological tool for 5-HT2C receptor function

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Compound of Interest		
Compound Name:	Ro60-0175	
Cat. No.:	B15616823	Get Quote

Application Notes and Protocols for Ro60-0175

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin 5-HT2C receptor, making it an invaluable pharmacological tool for researchers investigating the role of this receptor in various physiological and pathological processes.[1] As a member of the isotryptamine chemical family, it demonstrates high affinity for the 5-HT2C receptor with notable selectivity over the 5-HT2A subtype and minimal interaction with other serotonin receptors at therapeutic doses.[2][3] These characteristics allow for the specific interrogation of 5-HT2C-mediated functions in both in vitro and in vivo experimental settings.

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the regulation of mood, appetite, cognition, and substance abuse. [4][5] Activation of this receptor by agonists like **Ro60-0175** has been shown to reduce cocaine and nicotine self-administration in preclinical models, highlighting its therapeutic potential for addiction. [6][7] Furthermore, its role in appetite suppression has made it a target for anti-obesity drug development. [8]

These application notes provide a comprehensive overview of **Ro60-0175**, including its pharmacological profile, the signaling pathways it activates, and detailed protocols for its use in key experimental assays.



Pharmacological Profile of Ro60-0175

The utility of **Ro60-0175** as a research tool is defined by its binding affinity (Ki) and functional potency (EC50) at its target receptor and potential off-targets.

Data Presentation: Quantitative Analysis

The following tables summarize the binding and functional characteristics of **Ro60-0175** at various human serotonin receptor subtypes.

Table 1: Ro60-0175 Binding Affinity (Ki) at Human Serotonin Receptors

Receptor	pKi	Ki (nM)	Selectivity vs. 5- HT2C
5-HT2C	~9.0 [3]	~1[1][9]	-
5-HT2A	~7.5[3]	~32[1][9]	~32-fold[1]
5-HT2B	~7.9 - 8.4[10]	Data not available	Data not available
5-HT1A	~5.4[3]	~3981[1]	~3981-fold[1]
5-HT6	~5.2[3]	~6310[1]	~6310-fold[1]
5-HT7	~5.6[3]	~2512[1]	~2512-fold[1]

Note: pKi is the negative logarithm of the Ki value. A higher pKi and a lower Ki value indicate higher binding affinity.[10]

Table 2: **Ro60-0175** Functional Potency (EC50) and Efficacy (Emax) at Human 5-HT2 Subtypes

Receptor	Assay	EC50 (nM)	Emax (%)
5-HT2C	Calcium Mobilization	~32 - 52 [2][10]	~84 - 88 [2][10]
5-HT2A	Calcium Mobilization	~400 - 447[2]	~69 - 91[2]
5-HT2B	Calcium Mobilization	~0.91 - 2.4[1][2]	~79 - 130[2]



Note: EC50 represents the concentration of an agonist that produces 50% of the maximal response.[10]

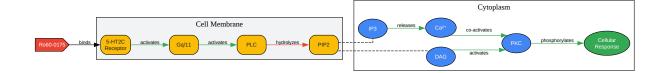
5-HT2C Receptor Signaling Pathways

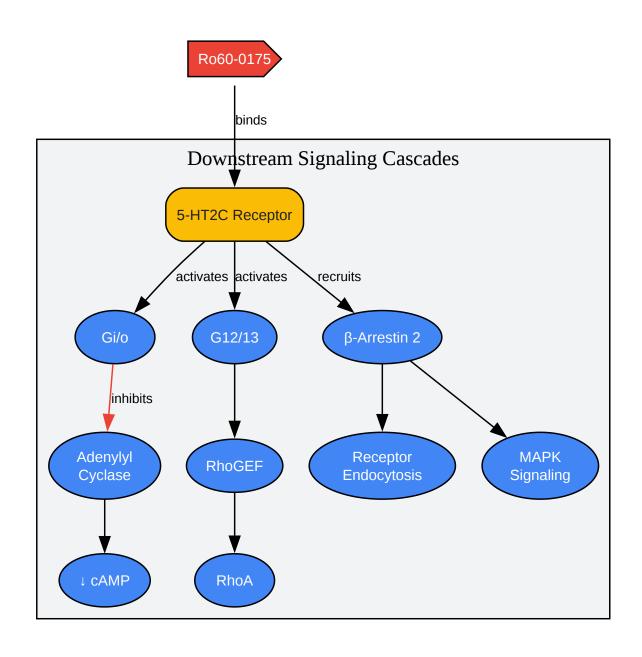
Activation of the 5-HT2C receptor by **Ro60-0175** initiates a cascade of intracellular signaling events. While primarily coupled to the Gq/11 pathway, it can also engage other G-proteins.[4] [11]

Canonical Gq/11 Pathway

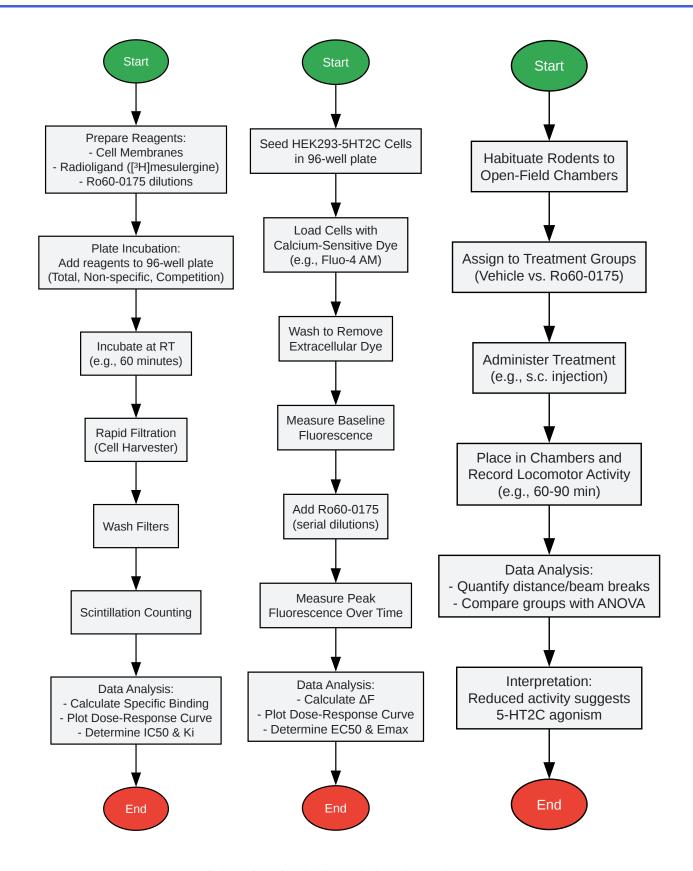
The most well-characterized pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[12] Agonist binding triggers the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to diverse cellular responses.[4]











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